molecular formula C24H19NO4 B10816107 N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

Cat. No.: B10816107
M. Wt: 385.4 g/mol
InChI Key: NHZHPDAIPYJFQX-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide is a chemical compound provided for research purposes. It has a molecular formula of C24H19NO4 and a molecular weight of 385.41 g/mol . This compound is supplied with a high purity level and should be stored sealed in a dry environment at 2-8°C to maintain stability . Safety data indicates that it may cause skin and eye irritation, so researchers should review the Safety Data Sheet (SDS) and adhere to recommended safety precautions . The compound is related to a class of novel inhibitors of flavivirus replication, as identified in patent literature, suggesting potential value in virology and antiviral research . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-16(26)17-9-11-19(12-10-17)25-24(27)23-14-13-20(29-23)15-28-22-8-4-6-18-5-2-3-7-21(18)22/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHPDAIPYJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Williamson Ether Synthesis

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carboxylic Acid Methyl Ester
Furan-2-carboxylic acid methyl ester undergoes formylation at the 5-position via the Vilsmeier-Haack reaction (POCl₃, DMF), followed by reduction using NaBH₄ to yield 5-(hydroxymethyl)furan-2-carboxylic acid methyl ester. Treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl (85% yield).

Step 2: Etherification with 1-Naphthol
The chloromethyl intermediate reacts with sodium 1-naphtholate (generated from 1-naphthol and NaOH) in dry THF at 60°C for 12 hours. The reaction mixture is purified via flash chromatography (hexane/EtOAc 4:1) to isolate the ether product (63% yield).

Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed using 2 M NaOH in methanol/water (1:1) at room temperature, yielding 5-((naphthalen-1-yloxy)methyl)furan-2-carboxylic acid (89% yield).

Route 2: Mitsunobu Reaction

Step 1: Direct Ether Formation
5-(Hydroxymethyl)furan-2-carboxylic acid methyl ester is coupled with 1-naphthol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to rt). The reaction proceeds with inversion of configuration, affording the ether in 71% yield after chromatography.

Step 2: Ester Hydrolysis
Identical to Route 1, yielding the carboxylic acid derivative.

Amide Bond Formation with 4-Acetylaniline

Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equiv) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. 4-Acetylaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. Precipitation and washing with methanol yield the crude product, which is purified via recrystallization (CHCl₃/MeOH) to afford the title compound in 58% yield.

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride, which is then reacted with 4-acetylaniline in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. This method offers a faster reaction (6 hours) but lower yield (42%) due to side reactions.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Etherification : Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates, while temperatures above 60°C lead to decomposition.

  • Amide Coupling : Dichloromethane minimizes racemization compared to DMF.

Catalytic and Stoichiometric Considerations

  • Mitsunobu Reaction : Stoichiometric amounts of DEAD and Ph₃P are required, increasing costs but improving reproducibility.

  • EDC/DMAP : Catalytic DMAP (0.1 equiv) suffices for activation, reducing byproduct formation.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.32 (s, 1H, CONH), 8.15–7.12 (m, 11H, naphthalene and furan), 5.21 (s, 2H, OCH₂), 2.55 (s, 3H, COCH₃).

  • ESI-MS : m/z 429 [M+H]⁺, consistent with the molecular formula C₂₅H₂₀N₂O₄.

Purity and Yield Comparisons

MethodYield (%)Purity (HPLC)
Williamson/EDC58>99%
Mitsunobu/EDC7198%
Acid Chloride Route4295%

Challenges and Limitations

  • Steric Hindrance : Bulky naphthalene groups slow etherification, necessitating extended reaction times.

  • Solubility Issues : The final carboxamide exhibits limited solubility in common organic solvents, complicating purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Histone Deacetylase Inhibition
N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, which can lead to transcriptional repression. By inhibiting these enzymes, this compound may promote histone acetylation, potentially leading to altered gene expression patterns that can induce apoptosis in cancer cells.

2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating chronic inflammatory conditions.

3. Anticancer Activity
Research indicates that this compound may possess significant anticancer activity. By acting on HDACs and other molecular targets, it may contribute to the suppression of tumor growth and promotion of cancer cell death.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry and functional group positioning. Key steps may include:

  • Formation of the furan ring.
  • Introduction of the naphthalene moiety.
  • Acetylation to form the final compound.

This synthetic pathway is essential for producing compounds with specific biological activities while minimizing side reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxyphenyl)-5-(naphthalen-1-yloxy)methyl)furan-2-carboxamideMethoxy group instead of acetylPotential anti-cancer activity
5-(Naphthalen-1-yloxy)methylfuran-2-carboxylic acidLacks amide functionalityAnti-inflammatory properties
N-(4-Hydroxyphenyl)-5-(naphthalen-1-yloxy)methyl)furan-2-carboxamideHydroxyl group instead of acetylHistone deacetylase inhibition

This table highlights how variations in functional groups can affect the biological activity and therapeutic potential of similar compounds.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The 4-acetylphenyl group may confer better stability than the 4-formylphenyl analog, which is prone to oxidation .

Heterocyclic Core Variations

The furan-2-carboxamide core is replaced with triazole or thiazole rings in some analogs, altering electronic properties and binding interactions:

Compound Name Core Structure Biological Activity/Application Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide 1,2,3-Triazole Not explicitly reported [2]
(E)-2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate Thiazole Antiviral (Flavivirus targeting) [5]
Target Compound Furan Presumed MMP-13 inhibition*

*Inferred from furan-2-carboxamide analogs in , which exhibit MMP-13 inhibitory activity .

Key Observations :

  • Furan-based analogs (e.g., compound 26 in ) show non-zinc-binding MMP-13 inhibition, suggesting the target compound may share similar mechanistic pathways .
  • Thiazole and triazole cores () often enhance hydrogen-bonding capacity but may reduce metabolic stability compared to furan .

Challenges :

  • Steric hindrance from the naphthalene group may reduce reaction yields compared to less bulky substituents .
  • Acetyl groups require protection during synthesis to avoid side reactions .

Biological Activity

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide, a compound with the CAS number 495396-52-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H19_{19}NO4_4, with a molecular weight of 385.41 g/mol. The structural features include an acetylphenyl group and a naphthalenyloxy methyl furan moiety, which are crucial for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of furan compounds have shown broad anti-tumor activity with effective doses ranging from 1.1 to 4.3 µg/mL against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

Compound Cell Line ED50 (µg/mL) Mechanism
C11-estersVarious1.1 - 4.3Induction of apoptosis
FNO DerivativesMDA-MB-2310.85Inhibition of cell proliferation

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Protein Kinases : Similar compounds have been identified as Rho kinase (ROCK) inhibitors, which play a critical role in cancer cell migration and invasion .
  • Apoptosis Induction : Studies suggest that these compounds may trigger programmed cell death in malignant cells through various signaling pathways.

Study on Anticancer Efficacy

A study published in 2011 explored the structure-activity relationship (SAR) of furan derivatives, demonstrating that modifications to the furan ring significantly enhanced their anticancer activity. The findings revealed that specific substitutions could lead to selective targeting of breast cancer cells while minimizing effects on normal cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of resistant cancer cell lines at low micromolar concentrations, suggesting potential applications in overcoming drug resistance in chemotherapy .

Q & A

Q. What are the optimal synthetic routes for N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the furan-2-carboxamide core via coupling reactions. For example, 5-(aminosulfonyl)-2-furoic acid can react with 4-aminoacetophenone in dichloromethane (DCM)/dimethylformamide (DMF) under catalytic conditions to form the acetylphenyl-furan backbone .
  • Step 2: Introduction of the naphthalen-1-yloxymethyl group via nucleophilic substitution or Mitsunobu reactions. Evidence from analogous compounds suggests using 1-naphthol derivatives with chloromethyl intermediates under reflux conditions .
  • Purification: Flash chromatography (e.g., CHCl₃/MeOH gradients) or trituration with n-hexane yields high-purity products (>95%) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.0–8.5 ppm), acetyl groups (δ ~2.5 ppm), and furan oxygen-linked methylene protons (δ ~5.1 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀NO₄: 386.1392; experimental: 386.1389) .
  • IR: Absorptions at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (aryl ether C-O) validate functional groups .

Q. What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility: Limited solubility in aqueous buffers necessitates DMSO stock solutions (10–50 mM). Pre-sonication or co-solvents like cyclodextrins can improve dispersion .
  • Stability: Store at –20°C under argon to prevent oxidation of the naphthyloxy moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer:

  • Furan Ring Substitutions: Replacing the naphthyloxy group with smaller aryl ethers (e.g., 4-fluorophenoxy) reduces steric bulk but may decrease target affinity, as seen in analogous MMP-13 inhibitors .
  • Acetylphenyl Modifications: Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, potentially improving binding to cysteine-rich enzymes .
  • SAR Validation: Use computational docking (e.g., AutoDock Vina) paired with mutagenesis studies to map interactions with hypothetical targets like kinase domains .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, conflicting IC₅₀ values in antimicrobial studies may arise from differences in bacterial strain viability assays .
  • Metabolite Interference: Perform LC-MS/MS to rule out off-target effects from hydrolyzed products (e.g., free naphthol derivatives) .
  • Orthogonal Validation: Confirm activity in in vivo models (e.g., hyperlipidemic rats) to contextualize in vitro findings .

Q. What strategies improve selectivity for hypothesized molecular targets?

Methodological Answer:

  • Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates, followed by mass spectrometry .
  • Zinc-Binding Exclusion: Design non-zinc-binding analogs (e.g., replacing sulfonamide with hydroxamate) to avoid off-target metalloenzyme interactions, as demonstrated in MMP-13 inhibitor studies .
  • Kinase Panel Screens: Test against a broad panel (e.g., 100+ kinases) to identify selectivity cliffs. SPHINX31, a related furan-carboxamide, showed >50-fold selectivity for TLX nuclear receptors .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (target: 3–4), topological polar surface area (TPSA < 90 Ų), and CYP450 inhibition risks .
  • Metabolic Hotspots: Identify labile sites (e.g., acetyl group) for deuteration or fluorination to prolong half-life .
  • Co-crystallization: Solve X-ray structures with target proteins (e.g., TLX receptors) to guide rational modifications .

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